molecular formula C10H10N2O B1303093 1-methyl-3-phenyl-1H-pyrazol-5-ol CAS No. 34347-81-4

1-methyl-3-phenyl-1H-pyrazol-5-ol

Cat. No.: B1303093
CAS No.: 34347-81-4
M. Wt: 174.2 g/mol
InChI Key: INOLYMVSZFIBGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3-phenyl-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate . Another method includes the use of 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst for the condensation reaction . These reactions typically occur at room temperature and yield high to excellent results.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The choice of catalyst and reaction conditions may vary to optimize yield and purity. Green chemistry approaches, such as solvent-less reactions and the use of reusable catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

1-methyl-3-phenyl-1H-pyrazol-5-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-1H-pyrazol-5-ol involves its interaction with various molecular targets. In medicinal applications, it can inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects. For example, some derivatives of this compound have been shown to induce apoptosis in cancer cells through p53-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-phenyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a hydroxyl group on the pyrazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-5-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-10(13)7-9(11-12)8-5-3-2-4-6-8/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOLYMVSZFIBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376989, DTXSID40901567
Record name 1-methyl-3-phenyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_699
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34347-81-4
Record name 1-methyl-3-phenyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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